9-Phenyl-9H-carbazole-3-carboxylic acid
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Overview
Description
9-Phenyl-9H-carbazole-3-carboxylic acid is an organic compound with the molecular formula C19H13NO2 It belongs to the class of carbazole derivatives, which are known for their aromatic heterocyclic structure This compound is characterized by a phenyl group attached to the nitrogen atom of the carbazole ring and a carboxylic acid group at the 3-position of the carbazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-9H-carbazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 9-phenylcarbazole and appropriate reagents for functionalization.
Functionalization: The 3-position of the carbazole ring is functionalized using various reagents and conditions.
Reaction Conditions: The reactions are usually carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized reaction conditions for scalability. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-9H-carbazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or iodine (I2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-Phenyl-9H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole: Lacks the carboxylic acid group, making it less versatile in terms of functionalization.
9-Phenyl-9H-carbazole-3-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group, leading to different reactivity and applications.
9-Phenyl-9H-carbazol-3-ylboronic acid: Contains a boronic acid group, which is useful in Suzuki coupling reactions.
Uniqueness
9-Phenyl-9H-carbazole-3-carboxylic acid is unique due to its combination of a phenyl group and a carboxylic acid group on the carbazole ring. This structural feature enhances its versatility in chemical reactions and broadens its range of applications in various fields .
Properties
Molecular Formula |
C19H13NO2 |
---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
9-phenylcarbazole-3-carboxylic acid |
InChI |
InChI=1S/C19H13NO2/c21-19(22)13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H,(H,21,22) |
InChI Key |
JOQIETWXRJEMLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(=O)O)C4=CC=CC=C42 |
Origin of Product |
United States |
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